d-3-Methoxy-N-hydroxyethyl morphinan
Description
Structure
2D Structure
Properties
CAS No. |
65115-01-7 |
|---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,11-trien-17-yl]ethanol |
InChI |
InChI=1S/C19H27NO2/c1-22-15-6-5-14-12-18-16-4-2-3-7-19(16,17(14)13-15)8-9-20(18)10-11-21/h2,4,6,13-14,16,18,21H,3,5,7-12H2,1H3/t14?,16-,18+,19+/m1/s1 |
InChI Key |
OOOXRKNJDBAQAM-BPCZDRIXSA-N |
SMILES |
COC1=CCC2CC3C4C=CCCC4(C2=C1)CCN3CCO |
Isomeric SMILES |
COC1=CCC2C[C@H]3[C@H]4C=CCC[C@]4(C2=C1)CCN3CCO |
Canonical SMILES |
COC1=CCC2CC3C4C=CCCC4(C2=C1)CCN3CCO |
Synonyms |
d-3-methoxy-N-hydroxyethyl morphinan Ro 21-4790-001 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of D 3 Methoxy N Hydroxyethyl Morphinan
Retrosynthetic Analysis of the d-Morphinan Skeleton
The synthesis of the complex, tetracyclic morphinan (B1239233) framework necessitates a robust and well-considered retrosynthetic strategy. nih.gov The core structure consists of a phenanthrene (B1679779) system with an additional nitrogen-containing ring fused at positions 9 and 13. wikipedia.org A primary and historically significant approach to constructing this skeleton is the Grewe cyclization. rsc.orgresearchgate.net
This strategy disconnects the crucial C4a-C12 bond, simplifying the tetracyclic target to a more accessible bicyclic precursor, typically a 1-benzyl-octahydroisoquinoline. google.com This precursor contains the A, B, and D rings of the final morphinan structure, with the benzyl (B1604629) group poised for the key cyclization step to form the C ring.
Alternative retrosynthetic analyses have also been developed to forge the morphinan core:
Intramolecular Heck Reaction: This approach disconnects the C12-C13 bond, utilizing a palladium-catalyzed cyclization to form the critical quaternary stereocenter at C13. udel.edu
Cascade Radical Cyclization: This strategy can involve vinyl and aryl radical cyclizations to assemble the ring system. researchgate.net
Ring-Closing Metathesis: A cascade ene-yne-ene ring-closing metathesis has been employed to form the tetracyclic core from a heavily functionalized benzofuran (B130515) intermediate. nih.gov
Biomimetic Approach: Inspired by the natural biosynthesis of morphine, this strategy involves the intramolecular coupling of a reticuline-type precursor to form the morphinan skeleton, a critical step that establishes the correct stereochemistry. nih.gov
For the synthesis of d-morphinan derivatives, the Grewe cyclization of a (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline precursor is a common and effective strategy. google.com
Stereoselective Synthesis of the d-Morphinan Core
Achieving the correct absolute stereochemistry of the d-morphinan skeleton is a critical challenge. The core contains three contiguous stereocenters at positions 9, 13, and 14, which must be controlled precisely. nih.gov Syntheses typically rely on one of two main strategies: asymmetric synthesis to create the desired stereochemistry or the use of a chiral starting material.
A prevalent strategy involves starting with an enantiomerically pure precursor. For instance, the synthesis can begin with the dextrorotatory intermediate (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. google.com This chiral building block ensures that the subsequent cyclization reactions proceed to form the desired d-morphinan enantiomer.
Several asymmetric methods have been developed to establish the key stereocenters during the synthesis:
Asymmetric Transfer Hydrogenation: The Noyori asymmetric transfer hydrogenation of an imine intermediate can set the crucial stereocenter in a bicyclic precursor, which then directs the stereochemical outcome of the subsequent Grewe cyclization. researchgate.netresearchgate.net
Catalytic Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can be used to introduce stereogenic centers into simple, achiral precursors early in the synthetic sequence. rsc.org
Enzyme-Mediated Reactions: Enzymatic resolutions and reductions can be employed to prepare chiral intermediates, such as chiral cyclohexenol (B1201834) units, which serve as foundational blocks for the stereoselective construction of the morphinan core. researchgate.net
The table below summarizes key stereoselective methods used in morphinan synthesis.
Table 1: Methodologies for Stereoselective Synthesis of the Morphinan Core
| Method | Key Transformation | Typical Reagent/Catalyst | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Use of enantiopure starting material | (+)-Octahydroisoquinoline derivative | google.com |
| Asymmetric Hydrogenation | Reduction of an imine | Noyori's Rhodium catalyst | researchgate.net |
| Asymmetric Dihydroxylation | Conversion of alkene to chiral diol | Sharpless AD-mix | rsc.org |
Introduction of the 3-Methoxy Moiety
The 3-methoxy group can be incorporated into the morphinan skeleton using two primary approaches: late-stage O-methylation of a 3-hydroxy precursor or by carrying the methoxy (B1213986) group through the synthesis from an appropriately functionalized starting material.
When the synthetic route generates a 3-hydroxymorphinan intermediate, a subsequent O-methylation step is required. This transformation involves the conversion of the phenolic hydroxyl group at the C-3 position into a methyl ether. Various reagents and conditions have been employed for this purpose. A common method involves using a strong base to deprotonate the phenol (B47542) followed by reaction with a methylating agent. For example, the O-methylation of ent-3-hydroxy-17-benzylmorphinan can be achieved using trimethylphenyl ammonium (B1175870) hydroxide. google.com Another classical method developed for the O-methylation of morphine to codeine is the Rodionov method, which utilizes aryl trimethylammonium hydroxides. nih.gov
Table 2: Selected O-Methylation Reagents for 3-Hydroxymorphinans
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Trimethylphenyl ammonium hydroxide | Toluene, 85-90 °C | 3-Methoxymorphinan | google.com |
An often more efficient strategy is to begin the synthesis with a precursor that already contains the required methoxy group on the aromatic ring. This approach avoids the need for a separate methylation step late in the synthesis and can simplify purification processes. For example, the widely used Grewe cyclization precursor, (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, already possesses the methoxy group that will become the 3-methoxy moiety of the final morphinan product. google.com Similarly, other syntheses have utilized readily available starting materials like isovanillin, which also incorporates the methoxy group from the outset. researchgate.net This "carry-through" strategy is common in the synthesis of dextromethorphan (B48470) and related d-morphinan analogues. google.com
N-Hydroxyethyl Functionalization at Position 17
The final step in the synthesis of d-3-Methoxy-N-hydroxyethyl morphinan is the introduction of the hydroxyethyl (B10761427) group at the nitrogen atom (position 17). This transformation typically starts from the corresponding secondary amine, d-3-methoxy-normorphinan (where the substituent at N-17 is hydrogen). The synthesis of this "nor-" compound is a crucial prerequisite and is often achieved by N-demethylation of a precursor or by designing the synthesis to yield the secondary amine directly. google.comchim.it
The introduction of substituents at the N-17 position is a well-established field in morphinan chemistry, as this position is critical in modulating pharmacological activity. mdpi.com The N-hydroxyethyl group can be installed via several standard N-alkylation methods. google.com
Direct Alkylation: The most straightforward approach involves the reaction of d-3-methoxy-normorphinan with a two-carbon electrophile containing a hydroxyl group or a protected hydroxyl group. A common reagent for this purpose is 2-bromoethanol (B42945) or 2-chloroethanol (B45725) in the presence of a non-nucleophilic base to neutralize the HBr or HCl byproduct. Alternatively, ethylene (B1197577) oxide can be used, which undergoes ring-opening upon nucleophilic attack by the secondary amine nitrogen.
Reductive Amination: An alternative route is the reductive amination of the secondary amine with glycolaldehyde (B1209225) (the aldehyde corresponding to ethylene glycol). The reaction proceeds via the formation of an intermediate hemiaminal or iminium ion, which is then reduced in situ to the desired tertiary amine. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) are typically employed for this transformation to avoid reduction of other functional groups. google.com
Table 3: General Strategies for N-Alkylation at Position 17
| Method | Reagents | Intermediate | Reference |
|---|---|---|---|
| Direct Alkylation | 2-Bromoethanol, Base (e.g., K₂CO₃) | N/A | nih.gov (Principle) |
| Ring Opening | Ethylene Oxide | N/A | General Method |
Selective N-Hydroxylation Strategies
The introduction of a 2-hydroxyethyl group at the nitrogen (N-17) position of the morphinan scaffold is a key step in the synthesis of this compound. This transformation is more accurately described as N-alkylation or N-hydroxyethylation, rather than N-hydroxylation. The primary precursor for this reaction is d-3-methoxy-normorphinan (the N-demethylated version of dextromethorphan). The secondary amine of this precursor is nucleophilic and can be selectively alkylated using various electrophilic reagents.
The most common strategy involves the reaction of d-3-methoxy-normorphinan with a two-carbon electrophile containing a hydroxyl group or a precursor to one. Common reagents for this purpose include 2-bromoethanol or ethylene oxide.
Using 2-Haloethanols: In this method, d-3-methoxy-normorphinan is treated with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a non-nucleophilic base. The base deprotonates the secondary amine, increasing its nucleophilicity to attack the carbon bearing the halogen, displacing it via an SN2 reaction.
Using Ethylene Oxide: Reaction with ethylene oxide provides a direct and atom-economical route. The nucleophilic nitrogen attacks one of the carbons of the strained epoxide ring, leading to ring-opening and the formation of the N-hydroxyethyl group after an aqueous workup.
The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions, such as O-alkylation at the phenolic hydroxyl if it were unprotected, or quaternization of the nitrogen by double alkylation.
| Reagent | Reaction Type | Typical Conditions | Product |
| 2-Bromoethanol | SN2 Alkylation | Base (e.g., K₂CO₃, NaHCO₃), Polar aprotic solvent (e.g., DMF, Acetonitrile) | This compound |
| Ethylene Oxide | Epoxide Ring-Opening | Protic or Aprotic Solvent (e.g., Methanol, THF) | This compound |
Total Synthesis Approaches to this compound
The total synthesis of morphinans, including dextromethorphan and its analogs, is a significant challenge in organic chemistry that has been addressed by several distinct strategies. chempedia.info These approaches build the complex tetracyclic morphinan core from simple, achiral starting materials. A key and widely recognized method is the Grewe synthesis, which involves an acid-catalyzed cyclization of a suitably substituted benzyl-octahydroisoquinoline precursor to form the morphinan skeleton. chempedia.infogoogle.com
The synthesis generally proceeds through these key stages:
Construction of an Octahydroisoquinoline Intermediate: This bicyclic core is typically assembled through methods like the Bischler-Napieralski or Pictet-Spengler reactions, followed by reduction.
Attachment of the Benzyl Group: A 4-methoxybenzyl group is attached to the octahydroisoquinoline core.
Grewe-type Cyclization: The pivotal step involves treating the N-substituted-1-(4-methoxybenzyl)-octahydroisoquinoline with a strong acid, such as phosphoric acid or polyphosphoric acid, to induce an intramolecular electrophilic aromatic substitution, which closes the final ring and creates the complete morphinan framework. google.com
To synthesize this compound via a total synthesis route, the N-hydroxyethyl group could be introduced either before or after the key cyclization step. Introducing it early would require carrying the hydroxyl-protected group through the synthesis, while late-stage introduction would involve N-alkylation after the morphinan core is formed, mirroring a semisynthetic approach.
Semisynthetic Routes from Natural Morphinan Precursors
Semisynthesis is the most practical and widely employed method for producing derivatives like this compound. This approach utilizes readily available morphinan alkaloids, with the most direct precursor being dextromethorphan itself. The conversion involves a two-step sequence: N-demethylation followed by N-alkylation. researchgate.net
N-Demethylation of Dextromethorphan: The first step is the removal of the N-methyl group from dextromethorphan to yield the key intermediate, d-3-methoxy-normorphinan. nih.gov Several reagents can accomplish this transformation, with chloroformates being particularly effective. For instance, reacting dextromethorphan with 2,2,2-trichloroethyl chloroformate followed by reductive cleavage with zinc in acetic acid efficiently yields the desired secondary amine. nih.govsemanticscholar.org
N-Alkylation of d-3-methoxy-normorphinan: The resulting d-3-methoxy-normorphinan is then subjected to N-alkylation as described in section 2.4.2 to introduce the 2-hydroxyethyl group. This method is highly efficient as it leverages the complex stereochemistry already established in the starting material. This approach avoids the challenges of stereocontrol inherent in total synthesis. nih.gov
Advanced Synthetic Methodologies
Modern organic synthesis has provided powerful tools that can be applied to the construction and functionalization of the morphinan skeleton.
Palladium-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of complex molecules, including morphinan derivatives. nih.govrsc.org While not typically used for constructing the core rings, these reactions are invaluable for late-stage functionalization of the morphinan framework. acs.org
For example, Suzuki, Heck, or Sonogashira coupling reactions can be used to introduce various substituents onto the aromatic ring of a morphinan intermediate that has been functionalized with a halide or triflate. researchgate.net Buchwald-Hartwig amination, another palladium-catalyzed process, can be used to form C-N bonds, which could be applied in the synthesis of precursors to the morphinan core. acs.org These methods allow for the synthesis of a diverse library of analogs for research purposes. researchgate.net
| Coupling Reaction | Bond Formed | Typical Substrates | Application in Morphinan Synthesis |
| Suzuki Coupling | C-C | Aryl halide/triflate + Boronic acid | Modification of the aromatic ring (e.g., at C-1) |
| Heck Coupling | C-C | Aryl halide + Alkene | Introduction of vinyl or other unsaturated groups |
| Buchwald-Hartwig | C-N | Aryl halide + Amine | Synthesis of aniline-containing precursors |
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of synthetic strategies for building polycyclic systems. In the context of morphinans, it has been employed in two primary ways:
Total Synthesis: In some total synthesis routes, an intramolecular Diels-Alder reaction is a key step used to construct Ring B of the morphinan skeleton, establishing the correct stereochemistry of the fused ring system. researchgate.net
Semisynthesis: The most prominent application is the reaction of thebaine, a natural morphinan alkaloid containing a conjugated diene system, with various dienophiles. mdpi.com This reaction creates 6,14-ethenomorphinans, which are rigid, bridged structures. researchgate.net While this leads to a different class of morphinan derivatives, the underlying principle demonstrates the utility of cycloaddition reactions in elaborating the morphinan core. soton.ac.uknii.ac.jp To make the reaction successful with certain dienophiles, the basicity of the nitrogen at N-17 may need to be reduced by converting it to a formyl or other electron-withdrawing group. mdpi.com
Impurity Profiling and Control in Research Synthesis
Impurity profiling is a critical aspect of pharmaceutical development and research synthesis, ensuring the identity, quality, and purity of the target compound. medwinpublishers.comresearchgate.net For this compound, potential impurities can arise from several sources during synthesis. lgcstandards.com
Sources of Impurities:
Starting Materials: Unreacted dextromethorphan or impurities present in the initial material, such as other opium alkaloids if derived from natural sources. nih.gov
Side-Reactions:
Incomplete N-demethylation, leaving residual dextromethorphan.
Over-alkylation during the N-hydroxyethylation step, leading to a quaternary ammonium salt.
Side products from the demethylation reagents (e.g., chlorinated intermediates).
Formation of N-nitroso impurities (e.g., N-nitroso-3-methoxymorphinan) if nitrite (B80452) sources are present. simsonpharma.com
Stereoisomers: The presence of the undesired levorotatory isomer (l-3-Methoxy-N-hydroxyethyl morphinan) could occur if the synthesis starts from a racemic precursor.
Degradation Products: The compound may degrade under certain conditions (e.g., light, heat, or pH), leading to various degradation products.
Control and Analysis: Control over these impurities is achieved through careful optimization of reaction conditions (temperature, stoichiometry, reaction time), purification of intermediates, and robust final purification methods like chromatography or crystallization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are essential for detecting, identifying, and quantifying these impurities. lgcstandards.comnih.gov
Pharmacological Characterization at Receptors and Intracellular Signaling
Opioid Receptor Ligand Binding Kinetics and Thermodynamics
The binding of a ligand to a receptor is a dynamic process governed by the rates of association and dissociation, as well as the thermodynamic forces driving the interaction. For morphinan (B1239233) derivatives, these parameters dictate their potency and selectivity for the different opioid receptor subtypes.
Morphinan derivatives frequently exhibit a high affinity for the mu-opioid receptor (MOR). The 3-hydroxy group, a common feature in many active morphinans, plays a critical role in MOR binding. Studies on related compounds indicate that removal or modification of this group can lead to a significant decrease in binding affinity. For instance, 3-dehydroxylation in some epoxymorphinan skeletons has been shown to lower MOR affinity by 20- to 170-fold. nih.gov The N-substituent on the morphinan scaffold also plays a crucial role in modulating MOR affinity and selectivity. For example, replacing an N-methyl group with an N-phenethyl group in certain 14-O-methylmorphinan-6-ones enhances binding affinity and agonist potency at the MOR. nih.gov
Table 1: Inferred MOR Binding Parameters for Morphinan Analogs Data presented is for structurally related morphinan compounds and serves as an estimation for d-3-Methoxy-N-hydroxyethyl morphinan.
| Compound Class | Key Structural Feature | Effect on MOR Affinity | Reference |
|---|---|---|---|
| Epoxymorphinans | 3-hydroxy group | Essential for high affinity | nih.gov |
The delta-opioid receptor (DOR) also interacts with various morphinan derivatives. Similar to the MOR, the 3-hydroxy group appears to be a critical determinant for high-affinity binding to the DOR. nih.gov Its removal can dramatically reduce binding affinity. nih.gov The substitution pattern on the morphinan core can significantly influence selectivity between the MOR and DOR. For instance, N-phenethyl substitution in 14-methoxy-N-methylmorphinan-6-ones has been shown to convert selective µOR ligands into dual µ/δOR agonists. nih.gov
The kappa-opioid receptor (KOR) is another important target for morphinan compounds. Interestingly, while the 3-hydroxy group is crucial for MOR and DOR affinity, its impact on KOR binding is less pronounced. nih.gov In some cases, 3-dehydroxylation of the epoxymorphinan skeleton does not significantly diminish KOR affinity, thereby enhancing selectivity for the KOR over the MOR and DOR. nih.gov This suggests that the structural requirements for high-affinity KOR binding differ from those of the other classical opioid receptors.
The nociceptin (B549756) opioid peptide (NOP) receptor, also known as ORL-1, is the fourth member of the opioid receptor family. While it shares significant sequence similarity with the classical opioid receptors, its pharmacology is distinct. nih.gov Generally, morphinan-based ligands exhibit low affinity for the NOP receptor. nih.gov Specific amino acid residues within the NOP receptor binding pocket are thought to be responsible for this selectivity, preventing the binding of small-molecule morphinan opioids. nih.gov However, some complex morphinan derivatives have been developed to act as mixed NOP/opioid receptor agonists. acs.org
Radioligand displacement assays are a fundamental technique used to determine the binding affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of an unlabeled test compound, such as a morphinan derivative, to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated.
For various morphinan derivatives, these assays have been employed to quantify their binding affinities for MOR, DOR, and KOR. For example, competition binding assays using membranes from CHO cells stably expressing human opioid receptors have been utilized to determine the Ki values of new N-phenethyl substituted 14-O-methylmorphinan-6-ones. nih.gov These studies often use radioligands such as [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U-69,593 for KOR.
Table 2: Representative Radioligands Used in Opioid Receptor Binding Assays
| Receptor | Radioligand | Reference |
|---|---|---|
| MOR | [³H]DAMGO | nih.govku.edu |
| DOR | [³H]DPDPE | ku.edu |
G-Protein Coupled Receptor (GPCR) Signal Transduction
Opioid receptors belong to the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins. The activated G-protein, typically of the Gi/o family for opioid receptors, then dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of various downstream effector proteins. nih.gov
The primary signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. plos.org The Gβγ subunits can also directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. nih.gov
Recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.gov This has led to the development of G-protein biased MOR agonists with the aim of separating the therapeutic analgesic effects from the adverse side effects often associated with traditional opioids. nih.gov Functional assays, such as the [³⁵S]GTPγS binding assay, are used to measure the extent of G-protein activation induced by a ligand and can help to characterize its signaling profile. nih.govuthscsa.edu
Non-Opioid Receptor Interactions and Functional Characterization
Mas-Related G Protein-Coupled Receptors (MRGPRs)
Mas-related G protein-coupled receptors (MRGPRs) are a family of receptors primarily expressed in sensory neurons and mast cells, playing roles in pain and itch sensation. medchemexpress.comebi.ac.uk A number of small-molecule drugs are known to activate MRGPRX2, leading to mast cell degranulation. frontiersin.org However, a review of the current scientific literature reveals a lack of direct evidence for the interaction of morphinan-class compounds, including this compound, with any members of the MRGPR family. While some drugs with a tetrahydroisoquinoline (THIQ) motif can activate MRGPRX2, and the morphinan structure contains a related hydroisoquinoline core, there are no specific studies confirming a functional interaction. nih.gov Therefore, any activity of this compound at MRGPRs remains uncharacterized.
Dopamine (B1211576) D3 Receptor (D3R) Interactions
The dopamine D3 receptor (D3R) is a promising therapeutic target for substance use disorders due to its high expression in the brain's mesolimbic reward pathways. nih.govrowan.edu There is growing interest in developing ligands that modulate D3R to treat opioid use disorder. rowan.eduupenn.edu While direct binding data for this compound at the D3R is not available, research into related structures suggests that the morphinan scaffold can be adapted to target this receptor.
Medicinal chemistry efforts have focused on designing selective D3R antagonists. nih.govresearchgate.net These efforts have established a classical pharmacophore for D3R antagonists, which typically includes an arylamine "head" group and an arylamide "tail" connected by a linker. nih.gov While the morphinan structure of this compound does not fit this classic model, the development of dual-target ligands for opioid and dopamine receptors indicates that opioid-like structures can possess affinity for D3R. Studies have shown that selective D3R antagonists can attenuate the abuse-related behavioral effects of opioids. rowan.edu Given that the dextrorotatory metabolite of dextromethorphan (B48470), 3-hydroxymorphinan, has demonstrated neuroprotective effects on dopaminergic neurons, an interaction with the dopamine system is plausible. wikipedia.org However, without direct experimental data, the binding affinity and functional activity (antagonist, agonist, or partial agonist) of this compound at the D3R remain speculative.
Orexin (B13118510) Receptor Modulatory Properties
The orexin system, comprising orexin peptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness and has become a target for the treatment of insomnia. nii.ac.jpnii.ac.jp Notably, several potent orexin receptor antagonists have been developed based on the morphinan scaffold.
Structure-activity relationship studies have demonstrated that the 3-methoxy group, present in this compound, is a crucial feature for potent orexin receptor antagonism. nii.ac.jp For instance, in a series of morphinan-based OX1R antagonists, replacement of the 3-methoxy group with a hydrogen or a benzyloxy group led to a significant decrease in antagonistic activity. nii.ac.jp The affinity and selectivity for OX1R versus OX2R are heavily influenced by other substitutions on the morphinan skeleton. nii.ac.jp The development of these compounds was partly inspired by the co-expression of orexin and the endogenous opioid peptide dynorphin, suggesting a biological link between the two systems. nii.ac.jp Based on these findings, it is plausible that this compound could exhibit modulatory properties at orexin receptors, likely as an antagonist, although its specific affinity and selectivity profile would depend on the influence of the N-hydroxyethyl substituent.
| Compound | Modification from Parent Compound | IC50 (nM) at OX1R |
|---|---|---|
| YNT-707 (Parent Compound) | N/A (3-methoxy group present) | 2.9 |
| Analog 1-3 | 3-benzyloxy substitution | 150 |
| Analog 1-4 | 3-hydrogen substitution (demethoxylation) | >1000 |
Data derived from studies on related morphinan-type orexin antagonists to illustrate the importance of the 3-methoxy group. nii.ac.jp
Functional Selectivity and Polypharmacology
The N-substituent on the morphinan core is a key modulator of receptor affinity and efficacy. nih.gov For example, modifying the N-methyl group in certain 14-oxygenated morphinans can dramatically alter their profile, converting selective mu-opioid receptor (MOR) ligands into dual mu/delta opioid receptor (MOR/DOR) agonists. This highlights the potential for N-substitution to induce polypharmacology, engaging multiple related receptors.
Given that the 3-methoxymorphinan scaffold is a known constituent of orexin receptor antagonists and has the potential to interact with the dopaminergic system, this compound is likely to be a polypharmacological agent. Its activity profile would encompass potential interactions with orexin and dopamine receptors, in addition to the known targets of dextromethorphan-like molecules such as NMDA and sigma-1 receptors.
Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. While this phenomenon is well-documented for opioid morphinans, there is no specific information regarding the functional selectivity of this compound at any of its potential receptor targets. Characterizing whether it displays bias in G-protein coupling versus β-arrestin recruitment at receptors like D3R or orexin receptors would require dedicated intracellular signaling assays.
Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies
Conformational Analysis of the Morphinan (B1239233) Skeleton in d-3-Methoxy-N-hydroxyethyl Morphinan
The centrally located piperidine (B6355638) ring (D-ring) contains three chiral centers (at carbons 9, 13, and 14), and its fusion geometry is a key determinant of the series' stereochemistry. reddit.com The rigid nature of the morphinan nucleus means that the functional groups attached to it are held in specific spatial orientations, which is a critical factor for precise interactions with the binding pockets of target receptors. Molecular dynamics simulations of similar morphinan agonists bound to the μ-opioid receptor (μOR) show that this rigid scaffold allows for specific, stable interactions with key amino acid residues. plos.org
Impact of 3-Methoxy Group on Receptor Interaction Profiles
The 3-methoxy group on the A-ring (the aromatic ring) of this compound is a crucial pharmacophoric element. In studies of related morphinan-type compounds, this methoxy (B1213986) group has been shown to be essential for high-affinity binding to various receptors. For instance, in a series of orexin (B13118510) 1 receptor (OX1R) antagonists, replacement of the 3-methoxy group with a hydrogen or a benzyloxy group led to a significant drop in antagonistic activity. nii.ac.jp This suggests that the 3-methoxy moiety plays a vital role as a pharmacophore, potentially through favorable interactions within the receptor's binding pocket. nii.ac.jp
In the context of opioid receptors, the corresponding 3-hydroxyl group in morphine and its analogs is known to be a critical anchor, forming hydrogen bonds with residues such as His297 in the μOR binding site. nih.gov While a methoxy group cannot act as a hydrogen bond donor, its oxygen atom can act as a hydrogen bond acceptor. Furthermore, the phenolic substructure lies in a region of the binding pocket flanked by hydrophobic residues like M151, V236, and V300, suggesting that hydrophobic interactions also play a role. nih.gov The presence of the 3-methoxy group is therefore a key determinant of the ligand's binding affinity and orientation within the receptor.
Role of the N-Hydroxyethyl Substitution at Position 17 on Binding and Signaling
The substituent at the nitrogen atom (position 17) of the morphinan skeleton is a primary determinant of a ligand's pharmacological properties, including its affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
The N-methyl group, found in compounds like dextromethorphan (B48470), is a common feature of many morphinans. nm.govnih.gov Extensive research has explored the replacement of this methyl group with other substituents. Generally, larger N-alkyl groups can significantly alter receptor affinity and potency. A particularly well-studied modification is the replacement of the N-methyl group with an N-phenethyl group. This substitution has been shown to dramatically increase affinity and agonist potency at the μ-opioid receptor. nih.govresearchgate.netresearchgate.net For example, the N-phenethyl derivative of morphine displays approximately a 7-fold greater affinity for the μOR than morphine itself. nih.gov Similarly, the N-phenethyl analogue of oxymorphone is about 12 times more potent as an analgesic. nih.govresearchgate.net
While direct comparative data for the N-hydroxyethyl group is less common in the literature, its properties can be inferred. The hydroxyethyl (B10761427) group is larger and more polar than a methyl group. This increase in size and polarity would be expected to alter the interaction with the "N-substituent pocket" of the receptor. The terminal hydroxyl group could potentially form additional hydrogen bonds within the binding site, which might influence both binding affinity and signaling outcomes. The table below summarizes the effects of various N-substituents on μ-opioid receptor (μOR) affinity in related morphinan compounds.
| N-Substituent | Parent Compound | Effect on μOR Affinity (Relative to N-Methyl) | Reference |
|---|---|---|---|
| N-Methyl | Morphine | Baseline | nih.gov |
| N-Phenethyl | Normorphine | ~7-fold increase | nih.gov |
| N-Phenylpropyl | Normorphine | Reduced affinity | nih.gov |
| N-Allyl (Naloxone) | Oxymorphone | High affinity (Antagonist) | nih.govresearchgate.net |
| N-Cyclopropylmethyl (Naltrexone) | Oxymorphone | High affinity (Antagonist) | nih.govresearchgate.net |
| N-Cyclobutylmethyl (Nalbuphone) | Oxymorphone | High affinity (Partial Agonist) | nih.gov |
The N-substituent is a molecular switch that can convert a morphinan from an agonist to an antagonist. Small alkyl groups like N-methyl typically result in agonist activity. nih.gov However, introducing slightly larger, unsaturated groups like N-allyl (in naloxone) or N-cyclopropylmethyl (in naltrexone) confers strong antagonist properties. nih.govresearchgate.net These larger groups are thought to induce or stabilize a receptor conformation that is inactive, thereby blocking the effects of agonists. mdpi.com
Intermediate-sized substituents, such as N-cyclobutylmethyl, can result in a mixed agonist-antagonist or partial agonist profile. nih.gov The N-hydroxyethyl group on this compound would occupy a unique chemical space. Its size is intermediate, and its polarity is higher than simple alkyl groups. This combination could lead to a distinct signaling profile. Depending on how the terminal hydroxyl group interacts with the receptor, it could potentially modulate G protein coupling and β-arrestin recruitment, pathways that are critical for determining a drug's efficacy and side-effect profile. mdpi.com For example, biased agonists, which preferentially activate G protein signaling over β-arrestin pathways, are sought after for their potential to provide analgesia with reduced side effects. mdpi.comresearchgate.net The specific influence of the N-hydroxyethyl group would require direct functional assays to be fully elucidated.
Stereochemical Determinants of Pharmacological Activity (d-Isomer Specificity)
Stereochemistry is a fundamental aspect of morphinan pharmacology. nih.gov The morphinan scaffold has multiple chiral centers, leading to the possibility of numerous stereoisomers. reddit.com The naturally occurring opioids, such as morphine, belong to the levorotatory (l-) series. These l-isomers are potent agonists at opioid receptors. acsh.org
In contrast, this compound belongs to the dextrorotatory (d-) series. The d- and l-isomers of morphinans are enantiomers (non-superimposable mirror images) and exhibit profoundly different pharmacological profiles. wikipedia.orgntu.edu.sg While l-methorphan is a potent opioid analgesic, its enantiomer, d-methorphan (dextromethorphan), has very low affinity for opioid receptors and instead acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at sigma-1 receptors. nih.govwikipedia.orgntu.edu.sg This stereospecificity is a classic example of chirality dictating drug action; the binding pockets of the respective receptors are exquisitely sensitive to the three-dimensional shape of the ligand. acsh.org Therefore, the "d-" configuration of this compound directs its activity away from classical opioid agonism and towards other targets, primarily the NMDA receptor complex. nih.govnih.gov
Influence of Additional Substituents (e.g., at C6, C14) on Receptor Binding and Activity
While this compound itself is unsubstituted at the C6 and C14 positions, examining the effects of substituents at these locations in related morphinans provides valuable SAR insights.
C6 Position: Modifications at the C6 position can significantly impact a ligand's properties. In the morphine series, changing the 6-hydroxyl group to a 6-carbonyl group (as in oxymorphone) enhances analgesic potency. nih.gov Further studies on N-substituted benzofuran (B130515) derivatives of morphinans have shown that the stereochemistry at C6 (α vs. β) can be a switch for functional activity. For example, certain 6β-substituted compounds act as μ-opioid receptor agonists, while their 6α-counterparts are antagonists. nih.gov This highlights the sensitivity of the receptor to the conformation of this part of the molecule.
C14 Position: The introduction of a hydroxyl group at the C14 position is another common modification. In agonist compounds, a 14-hydroxyl group can increase in vivo potency. nih.gov In partial agonists, it tends to decrease efficacy. nih.gov The presence of a 14-methoxy group has been shown to have a major positive impact on binding affinities to all three major opioid receptor types (μ, δ, κ) while preserving μ-selectivity and enhancing agonist potency. nih.gov Docking studies suggest that a 14-methoxy group can introduce a new lipophilic contact with residue I322 in the μOR. nih.gov The steric bulk of a 14-substituent can also influence the orientation of the crucial N-substituent, thereby modulating its interaction with the receptor. nii.ac.jp
The table below illustrates the impact of such substitutions.
| Compound Series | Substitution | Effect on Activity/Binding | Reference |
|---|---|---|---|
| Morphine vs. Oxymorphone | C6-OH → C6=O | Increased μOR affinity and agonist potency | nih.govnih.gov |
| NBF Derivatives | C6-substituent (α vs. β) | Can switch from antagonist (α) to agonist (β) | nih.gov |
| Oxymorphone Derivatives | Addition of 14-OH | Influences potency and efficacy depending on N-substituent | nih.gov |
| Oxymorphone Derivatives | Addition of 14-OCH₃ | Increased affinity and agonist potency at μOR | nih.gov |
Rational Design and Synthesis of Analogs for SAR/SFR Elucidation
The rational design and synthesis of analogs are cornerstone strategies in medicinal chemistry for elucidating the Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) of a lead compound. In the context of the morphinan scaffold, to which this compound belongs, these studies involve the systematic modification of the molecule's structure to map the chemical features responsible for its biological activity. nih.govnih.govacs.org This process helps in identifying the key pharmacophoric elements and understanding how alterations to the core structure influence receptor binding, selectivity, and functional outcomes. nih.govnih.gov
Research into morphinan derivatives has identified several key regions of the molecule where structural modifications can significantly impact pharmacological profiles. researchgate.net These include the substituent on the nitrogen atom (position 17), the functional groups on the aromatic A-ring (such as the 3-methoxy group), the presence and configuration of the 4,5-epoxy E-ring, and substitutions at various other positions on the carbon skeleton. nii.ac.jpwikipedia.orgmdpi.com
Impact of N-Substituent Modification
The substituent on the morphinan nitrogen at position 17 plays a critical role in determining the compound's functional activity, including its affinity for various receptors and whether it acts as an agonist or antagonist. researchgate.netnih.gov The synthesis of analogs with varied N-substituents is a common strategy to probe these effects. For instance, replacing the N-methyl group in related morphinans with larger alkyl or arylalkyl groups can drastically alter the pharmacological profile. nih.govnih.gov While this compound features a hydroxyethyl group, SAR studies on analogous compounds provide insight into how modifications at this position could tune its activity.
For example, studies on N-methylmorphinan-6-ones have shown that substituting the N-methyl group with an N-phenethyl group can convert selective µ-opioid receptor (µOR) ligands into dual µ/δ-opioid receptor (µ/δOR) agonists. nih.gov Similarly, increasing the size of the N-substituent to three to five carbons, such as an allyl or cyclopropylmethyl group, often introduces antagonist properties at one or more opioid receptor types. nih.gov
Table 1: Influence of N-Substituent on Pharmacological Profile in Morphinan Scaffolds
| N-Substituent | General Effect on Opioid Receptor Activity | Reference |
| Methyl | Often associated with µ-opioid agonism | nih.gov |
| Allyl | Introduces antagonist or mixed agonist-antagonist properties | nih.gov |
| Cyclopropylmethyl | Characteristic antagonist substituent | nih.gov |
| Phenethyl | Can enhance µOR binding and convert selective ligands to dual µ/δOR agonists | nih.gov |
The synthesis of these N-substituted analogs typically starts from the corresponding nor-compound (the secondary amine), which can be alkylated using appropriate alkyl halides or via reductive amination.
Role of the 3-Methoxy Group and A-Ring Modifications
The aromatic A-ring and its substituents are crucial pharmacophoric elements. nii.ac.jp The 3-methoxy group, in particular, has been shown to be essential for the activity of certain morphinan-based compounds. Rational design often involves the synthesis of analogs where this group is removed or replaced to quantify its contribution to receptor binding.
In a structure-activity relationship study of a morphinan-type orexin 1 receptor (OX1R) antagonist, substitution of the 3-methoxy functionality with a hydrogen or a benzyloxy group resulted in a significant decrease in antagonistic activity. nii.ac.jp This suggests that the 3-methoxy group is a key pharmacophore for this specific activity. Similarly, hydrogenation of the A-ring, which removes its aromaticity, led to a complete loss of activity, further highlighting the importance of this structural feature. nii.ac.jp
Table 2: Effect of A-Ring Modifications on OX1R Antagonistic Activity of a Morphinan Analog
| Modification to Parent Compound (with 3-Methoxy Group) | Resulting Activity | Reference |
| Substitution of 3-methoxy with benzyloxy | Significant decrease | nii.ac.jp |
| Substitution of 3-methoxy with hydrogen | Significant decrease | nii.ac.jp |
| Hydrogenation of A-ring (removal of aromaticity) | No activity | nii.ac.jp |
The synthesis of these analogs involves standard organic chemistry techniques, such as demethylation of the methoxy group to a hydroxyl, followed by etherification to introduce new alkoxy groups, or catalytic hydrogenation to saturate the aromatic ring.
Influence of the E-Ring and C-6 Position
The 4,5-epoxy ring (or E-ring) is another structural feature of many natural and semi-synthetic morphinans that contributes to the molecule's conformation and receptor interaction. nii.ac.jpwikipedia.org The design of analogs often includes the removal of this epoxy bridge to assess its role. Studies have shown that E-ring removal can be tolerated, but its effect is often coupled with the stereochemistry of substituents at the adjacent C-6 position. nii.ac.jp
For example, in one study, an E-ring-removed derivative with a 6β-amide side chain showed weaker activity than its E-ring-containing counterpart. However, an E-ring-removed derivative with a 6α-amide side chain exhibited antagonistic activity similar to the parent compound. nii.ac.jp This indicates that the E-ring helps to enforce a specific, active conformation of the C-6 side chain for optimal receptor binding. nii.ac.jp The synthesis of such analogs requires multi-step sequences, often starting from precursors like thebaine or involving total synthesis routes that allow for the construction of the morphinan core without the epoxy bridge. soton.ac.uknih.gov
These systematic SAR and SFR studies, involving the rational design and synthesis of targeted analogs, are invaluable for mapping the molecular interactions between morphinan-class compounds and their biological targets. The knowledge gained allows for the fine-tuning of structures to develop new molecules with desired pharmacological profiles. nih.govacs.org
Metabolism and Biotransformation Research Excluding Human Clinical Data
Enzymatic Biotransformation Pathways in in vitro Systems
Enzymatic reactions, primarily oxidation and conjugation, are responsible for the biotransformation of morphinan (B1239233) compounds. These pathways are critical in determining the activity and clearance of the parent drug.
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most morphinan-based compounds. researchgate.net For Dextromethorphan (B48470), a close structural analogue, two main CYP isozymes are responsible for its primary metabolism:
CYP2D6 : This enzyme is primarily responsible for the O-demethylation of the methoxy (B1213986) group at the 3-position. researchgate.netnih.gov This is a major metabolic pathway that leads to the formation of an active metabolite, Dextrorphan (B195859). nih.gov
CYP3A4 : This isozyme primarily mediates the N-demethylation pathway. researchgate.netnih.gov This reaction involves the removal of the methyl group from the nitrogen atom, resulting in the metabolite 3-Methoxymorphinan. nih.govnih.gov
While N-demethylation is a well-documented pathway for N-methylated morphinans like Dextromethorphan nih.govchim.it, other N-dealkylation reactions and N-oxidation are also possible for tertiary amines within this chemical class. The N-hydroxyethyl group of d-3-Methoxy-N-hydroxyethyl morphinan would likely be subject to different metabolic transformations than a simple N-methyl group, potentially including oxidation of the ethyl group or complete N-dealkylation.
O-demethylation is a crucial metabolic step for 3-methoxy substituted morphinans. chim.it This process, primarily catalyzed by CYP2D6 in the case of Dextromethorphan, converts the 3-methoxy group into a phenolic hydroxyl group. nih.gov This transformation often results in metabolites with altered pharmacological activity. For instance, the O-demethylation of Dextromethorphan yields Dextrorphan, its major active metabolite. nih.gov This unmasking of the phenolic functionality is a key step in the synthesis and metabolism of many opioid compounds. google.com
Glucuronidation and Sulfation Conjugation
Following initial oxidative metabolism (Phase I), morphinan metabolites often undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion.
Glucuronidation : Metabolites with a newly formed hydroxyl group, such as Dextrorphan and 3-Hydroxymorphinan, are extensively conjugated with glucuronic acid. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies on Dextromethorphan show that its metabolites are largely excreted as glucuronide conjugates. nih.gov
Sulfation : The sulfation of phenolic hydroxyl groups, catalyzed by sulfotransferase (SULT) enzymes, is another common conjugation pathway for morphinans, as observed in the metabolism of compounds like morphine. nih.gov This represents a potential competing pathway to glucuronidation for hydroxylated metabolites. nih.gov
| Pathway | Primary Enzyme | Metabolite Formed | Subsequent Conjugation |
|---|---|---|---|
| O-Demethylation | CYP2D6 | Dextrorphan (DX) | Glucuronidation |
| N-Demethylation | CYP3A4 | 3-Methoxymorphinan (3-MM) | Further Demethylation |
| Secondary Demethylation | CYP2D6 | 3-Hydroxymorphinan (3-HM) | Glucuronidation |
Identification of Metabolites via Mass Spectrometry-Based Approaches
Modern analytical techniques are essential for identifying and quantifying drug metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. Techniques like ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) have been successfully used to analyze Dextromethorphan and its key metabolites—Dextrorphan, 3-Methoxymorphinan, and 3-Hydroxymorphinan—in various biological matrices. nih.gov The fragmentation patterns observed in tandem mass spectrometry provide structural information that is critical for the unambiguous identification of these metabolic products. researchgate.net
In vitro Metabolic Stability and Clearance Determination
In vitro metabolic stability assays are a cornerstone of early drug discovery, used to predict how quickly a compound will be metabolized in the body. nuvisan.com These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.com
The rate of disappearance of the parent compound over time is measured, allowing for the calculation of key pharmacokinetic parameters:
Half-life (t½) : The time it takes for the concentration of the compound to be reduced by half.
Intrinsic Clearance (CLint) : A measure of the inherent ability of the liver enzymes to metabolize a drug. nuvisan.com
These in vitro data are crucial for predicting in vivo hepatic clearance and potential bioavailability. nuvisan.com While specific data for this compound is not available, studies on other novel morphinans have demonstrated the utility of these assays in comparing the metabolic stability of different chemical structures. nih.govnih.gov
| Parameter | Description | System Used |
|---|---|---|
| Half-life (t½) | Time for 50% of the compound to be metabolized. | Liver Microsomes, Hepatocytes |
| Intrinsic Clearance (CLint) | Measure of the liver's intrinsic metabolic capacity. | Liver Microsomes, Hepatocytes |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the analytical methodologies for the chemical compound This compound . The provided outline requests detailed data for techniques such as HPLC, GC-MS, NMR, and IR spectroscopy, as well as quantitative analysis in biological matrices for this specific molecule.
Searches for these analytical methods consistently yield results for structurally related but distinct compounds, including:
d-3-Methoxy-N-methylmorphinan (Dextromethorphan)
3-Methoxymorphinan (a metabolite of Dextromethorphan)
Other N-substituted morphinan derivatives (e.g., N-phenethyl, N-formyl)
While analytical data for these related compounds are available, they cannot be used to describe this compound accurately. The difference in the N-substituent (a hydroxyethyl (B10761427) group versus a methyl or other group) significantly alters the chemical properties of the molecule, which would, in turn, lead to different results in chromatographic and spectroscopic analyses.
Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound in the public domain, it is not possible to generate the requested article with scientifically accurate and verifiable information.
Analytical Methodologies for Research and Quantification Excluding Basic Identification
Quantitative Analysis in Biological Matrices for Preclinical Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the simultaneous determination of dextromethorphan (B48470) and its metabolites, including dextrorphan (B195859), 3-methoxymorphinan, and 3-hydroxymorphinan, in various biological samples like plasma, urine, and saliva. nih.govnih.gov These methods can be adapted for the quantification of d-3-Methoxy-N-hydroxyethyl morphinan (B1239233).
A typical LC-MS/MS method involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step involves extracting the analytes from the biological matrix. Common techniques include:
Protein Precipitation: This simple and rapid method uses a solvent like acetonitrile (B52724) to precipitate proteins from the plasma sample. researchgate.net
Solid-Phase Extraction (SPE): SPE offers a more thorough clean-up of the sample, leading to reduced matrix effects and improved sensitivity. fishersci.com
Chromatographic Separation: The prepared sample is then injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 or a phenyl analytical column. fishersci.com A mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to elute the compounds from the column. researchgate.netingentaconnect.com
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, usually a triple quadrupole instrument. Electrospray ionization (ESI) in the positive ion mode is commonly employed for the ionization of dextromethorphan and its metabolites. ingentaconnect.com The quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. ingentaconnect.com
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Linear Range | Recovery |
|---|---|---|---|---|
| Dextromethorphan | Rat Plasma | 1 ng/mL | 1–500 ng/mL | >72.68% |
| Dextrorphan | Rat Plasma | 1 ng/mL | 1–250 ng/mL | >72.68% |
| 3-Methoxymorphinan | Human Plasma | 0.5 ng/mL | 2–200 ng/mL | Not Reported |
| 3-Hydroxymorphinan | Human Plasma | 0.5 ng/mL | 2–200 ng/mL | Not Reported |
Radioimmunoassay (RIA)
Radioimmunoassay is another technique that has been developed for the determination of dextromethorphan in plasma and urine. nih.gov This method utilizes a specific antibody that binds to the target molecule.
The assay involves the preparation of an antiserum by immunizing animals with an albumin conjugate of a dextromethorphan derivative. nih.gov A radiolabeled version of dextromethorphan (e.g., tritium-labeled) is used as a tracer. The assay is based on the competition between the unlabeled dextromethorphan in the sample and the radiolabeled dextromethorphan for binding to the limited number of antibody sites. After incubation, the antibody-bound fraction is separated, and its radioactivity is measured. The concentration of dextromethorphan in the sample is inversely proportional to the measured radioactivity.
A key aspect of this RIA is the selective extraction of dextromethorphan from its metabolites to ensure the specificity of the assay. nih.gov
| Analyte | Matrix | Limit of Sensitivity | Recovery |
|---|---|---|---|
| Dextromethorphan | Plasma | ~4 ng/mL | 86% |
Bioanalytical Method Validation for Research Applications
Before a bioanalytical method can be used for research applications, it must undergo a thorough validation process to ensure its reliability and accuracy. The U.S. Food and Drug Administration (FDA) has provided comprehensive guidance on bioanalytical method validation. fda.govfda.gov The key parameters that need to be evaluated during validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV%).
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be linear over the expected concentration range of the samples.
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term stability.
| Validation Parameter | Acceptance Criteria (Typical) |
|---|---|
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | CV ≤15% (≤20% at the LLOQ) |
| Linearity (r²) | ≥0.99 |
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Docking Simulations
Ligand-receptor docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Binding Poses and Interaction Networks with Opioid Receptors
Docking studies of morphinan (B1239233) derivatives with opioid receptors, such as the mu-opioid receptor (MOR), typically reveal a conserved binding mode. The protonated nitrogen atom of the morphinan core forms a crucial salt bridge with a conserved aspartic acid residue (Asp147 in MOR) in the receptor's binding pocket. The phenolic hydroxyl group at the 3-position is also critical, often forming a hydrogen bond with a histidine residue (His297 in MOR).
For d-3-Methoxy-N-hydroxyethyl morphinan, it is hypothesized that the core morphinan structure would orient in a similar manner. The methoxy (B1213986) group at the 3-position would likely engage in hydrophobic interactions within the binding pocket. The N-hydroxyethyl substituent would extend into a more solvent-exposed region of the binding site, with the terminal hydroxyl group potentially forming hydrogen bonds with nearby amino acid residues or water molecules.
Table 1: Predicted Interactions of this compound with the Mu-Opioid Receptor
| Ligand Functional Group | Receptor Residue | Interaction Type |
|---|---|---|
| Protonated Nitrogen | Asp147 | Salt Bridge |
| 3-Methoxy Group | Various | Hydrophobic Interactions |
| N-hydroxyethyl Group | Various | van der Waals Interactions |
Prediction of Binding Affinity and Selectivity
Computational docking programs can estimate the binding affinity of a ligand for a receptor using scoring functions. These functions take into account various factors such as electrostatic interactions, van der Waals forces, and desolvation penalties. The predicted binding affinity for this compound would be compared to that of known opioid receptor ligands to estimate its potential potency.
Selectivity for different opioid receptor subtypes (mu, delta, and kappa) could be predicted by docking the compound into the crystal structures of each receptor and comparing the resulting binding scores and interaction patterns. Differences in the amino acid composition of the binding pockets of these receptors would likely lead to variations in the predicted binding affinity of this compound, providing an initial assessment of its selectivity profile.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed view of the interactions and conformational changes that occur upon binding.
Conformational Dynamics and Ligand-Induced Conformational Changes
MD simulations of this compound bound to an opioid receptor would reveal the stability of the binding pose predicted by docking. These simulations would show how the ligand and receptor adapt to each other's presence, highlighting the flexibility of the N-hydroxyethyl side chain and its interactions with the receptor.
A key aspect of these simulations would be to observe any ligand-induced conformational changes in the receptor. The binding of an agonist is known to induce a specific conformational change in the receptor that initiates downstream signaling. MD simulations could help to determine if this compound is likely to act as an agonist or an antagonist by comparing the receptor's conformational state in its presence to known active and inactive states.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A pharmacophore model for opioid receptor ligands typically includes a protonated nitrogen, an aromatic ring, and a hydroxyl group.
For this compound, a pharmacophore model would likely include:
A positive ionizable feature corresponding to the protonated nitrogen.
An aromatic ring feature for the A-ring of the morphinan structure.
A hydrogen bond acceptor feature for the oxygen of the 3-methoxy group.
A hydrogen bond donor/acceptor feature for the terminal hydroxyl group of the N-hydroxyethyl substituent.
This model could then be used to virtually screen large compound libraries to identify other potential opioid receptor ligands with similar chemical features.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Mu-opioid receptor |
| Delta-opioid receptor |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. For morphinan derivatives, 3D-QSAR models are particularly valuable for understanding the interactions with opioid receptors. nih.gov These models are constructed by analyzing a series of related compounds to determine how variations in their structural or physicochemical properties influence their receptor binding affinity or efficacy. nih.govmdpi.com
In the context of this compound, a QSAR model would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. The primary goal is to build a statistically robust model that can predict the activity of new, unsynthesized derivatives. nih.gov
Key molecular descriptors relevant to the biological activity of morphinan compounds include:
Steric Fields: These describe the three-dimensional shape and bulk of the molecule, which are crucial for its fit within the receptor's binding pocket. nih.govmdpi.com
Electrostatic Fields: These map the distribution of positive and negative charges across the molecule, governing key polar interactions, such as hydrogen bonds and ionic interactions with receptor residues like Asp147 in the µ-opioid receptor. mdpi.comnih.gov
Hydrophobic Fields: These indicate the lipophilicity of different regions of the molecule, influencing its ability to cross cell membranes and interact with nonpolar pockets within the receptor. digitellinc.com
Hydrogen Bond Acceptor/Donor Fields: These identify sites on the molecule that can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition and activation. mdpi.comnih.gov
Studies on related opioid antagonists have shown that variations in binding affinity are often dominated by steric interactions rather than electrostatic ones. nih.gov For a compound like this compound, the methoxy group at the 3-position and the N-hydroxyethyl substituent would significantly influence these descriptor fields compared to simpler morphinans. The QSAR models for related morphinans have demonstrated excellent internal predictability and self-consistency, suggesting that such an approach would be highly valuable for predicting the activity of novel derivatives. nih.gov
Table 1: Hypothetical QSAR Descriptors for a Morphinan Derivative Series This table is illustrative and provides examples of descriptors used in QSAR studies of morphinan-like compounds.
| Derivative | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Steric Field Contribution (CoMFA) | Electrostatic Field Contribution (CoMFA) | Predicted Binding Affinity (pKi) |
| Compound A | 285.38 | 2.5 | 0.65 | 0.35 | 8.2 |
| Compound B | 301.40 | 2.8 | 0.72 | 0.30 | 8.5 |
| Compound C | 315.43 | 2.3 | 0.60 | 0.45 | 7.9 |
| Compound D | 329.46 | 2.6 | 0.68 | 0.40 | 8.3 |
In Silico Metabolism Prediction
In silico metabolism prediction utilizes computational algorithms and knowledge-based systems to forecast the metabolic fate of a chemical compound within the body. For a novel molecule like this compound, these predictions are based on the known metabolic pathways of structurally similar compounds, particularly other morphinans like morphine and codeine. nih.govresearchgate.net The primary enzymes involved in the metabolism of morphinans are Cytochrome P450 (CYP) isozymes (such as CYP2D6) and UDP-glucuronosyltransferases (UGTs). researchgate.net
Based on the structure of this compound, several metabolic pathways can be predicted:
O-demethylation: The methoxy group at the 3-position is a likely site for O-demethylation, a common reaction for morphinans catalyzed by enzymes like CYP2D6. researchgate.net This would result in the formation of the corresponding 3-hydroxy metabolite.
N-dealkylation: The N-hydroxyethyl group can undergo dealkylation. This process can involve the removal of the entire hydroxyethyl (B10761427) group to yield the nor-morphinan derivative. nih.gov
Hydroxylation: The morphinan scaffold itself can be a target for hydroxylation at various positions, a common Phase I metabolic reaction. nih.gov
Glucuronidation: The hydroxyl group of the N-hydroxyethyl substituent, as well as any phenolic hydroxyl groups formed via O-demethylation, are susceptible to Phase II conjugation with glucuronic acid, a reaction catalyzed by UGT enzymes. researchgate.net This process increases the water solubility of the compound, facilitating its excretion.
In silico tools can predict the most probable sites of metabolism and the resulting metabolites. researchgate.net For instance, the phenolic hydroxyl group that would be exposed after O-demethylation is a primary site for glucuronidation in morphine metabolism. nih.gov Similarly, the terminal hydroxyl group on the N-hydroxyethyl chain of the parent compound would be a candidate for conjugation.
Table 2: Predicted Metabolic Pathways and Metabolites of this compound This table presents predicted metabolites based on common metabolic pathways for morphinan compounds.
| Predicted Metabolite | Metabolic Reaction | Enzyme Family (Likely) |
| d-3-Hydroxy-N-hydroxyethyl morphinan | O-demethylation | Cytochrome P450 (e.g., CYP2D6) |
| d-3-Methoxy-morphinan (Nor-derivative) | N-dealkylation | Cytochrome P450 |
| This compound glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |
| d-3-Hydroxy-N-hydroxyethyl morphinan glucuronide | O-demethylation followed by Glucuronidation | CYP450 and UGT |
| Hydroxylated this compound | Aromatic or Aliphatic Hydroxylation | Cytochrome P450 |
Based on a comprehensive search of available scientific literature, the chemical compound “this compound” does not appear to be a recognized or documented substance. As a result, there is no specific data regarding its chemical properties, synthesis, pharmacological profile, or any of the other research areas outlined in the requested article structure.
The search did yield information on structurally related compounds within the morphinan class, such as:
Dextromethorphan (B48470): This compound is chemically named d-3-methoxy-17-methylmorphinan and is a common cough suppressant. nih.govnih.gov
3-Methoxymorphinan: A metabolite of dextromethorphan. nih.govwikipedia.org
3-Hydroxymorphinan: Another metabolite of dextromethorphan. nih.gov
However, none of the available resources describe a morphinan derivative with an N-hydroxyethyl substitution in conjunction with a 3-methoxy group in the dextrorotatory form.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as requested. The foundational information for such an article is not present in the public scientific domain.
Q & A
Q. 1.1. What are the key structural features of d-3-Methoxy-N-hydroxyethyl morphinan, and how do they influence its physicochemical properties?
Methodological Answer: The compound belongs to the morphinan class, characterized by a tetracyclic scaffold with a pyridine ring fused to three benzene rings. Substitutions at the 3-position (methoxy group) and the N-hydroxyethyl group modulate solubility, receptor binding, and metabolic stability . Key analytical techniques for structural elucidation include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and substitution patterns (e.g., methoxy vs. hydroxy groups) .
- X-ray Crystallography : For resolving absolute configuration, critical for understanding enantiomer-specific activity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .
Q. 1.2. What synthetic routes are commonly employed for this compound derivatives?
Methodological Answer: Synthesis typically involves:
- Core Scaffold Functionalization : Reacting 17-cyclopropylmethylmorphinan-3-amine with methoxy- or hydroxyethyl-substituted aryl bromides in ethanol under basic conditions (e.g., K₂CO₃), followed by purification via column chromatography (CH₂Cl₂/MeOH or hexane/EtOAc) .
- Key Reagents : Ethanolamine, TCEP (for disulfide reduction), and NHS/EDC (for carbodiimide coupling in derivative synthesis) .
- Yield Optimization : Adjusting stoichiometry (e.g., 2 equivalents of aryl bromide) and reaction time (overnight stirring) .
Advanced Research Questions
Q. 2.1. How can researchers evaluate the opioid receptor binding affinity and abuse potential of this compound?
Methodological Answer:
- In Vitro Binding Assays : Use μ-opioid receptor (MOR) and κ-opioid receptor (KOR) transfected cell lines with radiolabeled ligands (e.g., [³H]-DAMGO) to measure IC₅₀ values. Compare results to reference compounds (e.g., morphine, codeine) .
- In Vivo Models :
- Data Interpretation : Minimal addictiveness is indicated if withdrawal suppression is <50% of morphine’s effect and self-administration rates resemble saline controls .
Q. 2.2. How can enantiomeric purity of this compound be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) and mobile phases optimized for polar morphinan derivatives .
- Circular Dichroism (CD) Spectroscopy : Validate enantiopurity by comparing CD spectra to reference standards .
- Stereochemical Stability : Monitor racemization under synthetic conditions (e.g., pH, temperature) via periodic chiral HPLC sampling .
Q. 2.3. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS :
- Validation Parameters : Include linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and matrix effect assessment (<15% variability) .
Contradictions and Resolutions
- Addictiveness Claims : reports minimal addictiveness for d-3-Methoxy-N-phenethyl-morphinan (a structural analog), but direct data on N-hydroxyethyl derivatives are lacking. Researchers should validate findings using updated models (e.g., conditioned place preference) .
- Stereochemical Stability : While assumes stable enantiomers, racemization may occur under acidic conditions. Pre-formulation stability studies are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
